molecular formula C18H15N3OS B10911075 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10911075
M. Wt: 321.4 g/mol
InChI Key: HLCIPSAWSJSQGF-YBEGLDIGSA-N
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Description

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolone ring, a dihydroisoquinoline moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization with a thiazolone precursor. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolone or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one: Similar structure with a different position of the pyridine ring.

    (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-ylmethylidene)-1,3-thiazol-4(5H)-one: Similar structure with a different position of the pyridine ring.

    (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(quinolin-3-ylmethylidene)-1,3-thiazol-4(5H)-one: Similar structure with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable molecule for research and development.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C18H15N3OS/c22-17-16(10-13-4-3-8-19-11-13)23-18(20-17)21-9-7-14-5-1-2-6-15(14)12-21/h1-6,8,10-11H,7,9,12H2/b16-10-

InChI Key

HLCIPSAWSJSQGF-YBEGLDIGSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CN=CC=C4)S3

Origin of Product

United States

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